molecular formula C17H21NO4S B2572989 Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid CAS No. 270063-45-1

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

Cat. No.: B2572989
CAS No.: 270063-45-1
M. Wt: 335.42
InChI Key: VRUFHPBCNHYEPJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a benzothienyl moiety. This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the benzothienyl moiety: The benzothienyl group is introduced through a series of reactions involving thiophene derivatives.

    Coupling reactions: The protected amino acid is coupled with the benzothienyl moiety under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzothienyl moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is widely used in peptide synthesis as a building block for creating complex peptides and proteins. It is also used in the development of novel synthetic pathways for organic compounds.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It serves as a tool for understanding the structure and function of biological macromolecules.

Medicine: this compound is used in the development of pharmaceutical compounds. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothienyl moiety plays a crucial role in binding to these targets, while the amino group and Boc protecting group influence the compound’s reactivity and stability. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

    Boc-3-(2-pyridyl)-alanine: Similar in structure but with a pyridyl group instead of a benzothienyl group.

    Boc-3-(2-naphthyl)-alanine: Contains a naphthyl group, offering different binding properties.

    Boc-3-(4-thiazolyl)-alanine: Features a thiazolyl group, providing unique reactivity.

Uniqueness: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is unique due to its benzothienyl moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of peptides and the development of pharmaceutical compounds.

Properties

IUPAC Name

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUFHPBCNHYEPJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.